

# Lanraplenib: A Second-Generation SYK Inhibitor for Immune-Mediated Diseases

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## Compound of Interest

Compound Name: Lanraplenib

Cat. No.: B608459

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Lanraplenib** (GS-9876) is a potent and selective, orally bioavailable second-generation spleen tyrosine kinase (SYK) inhibitor that has been investigated for the treatment of a range of autoimmune diseases and hematological malignancies.[1][2] Developed to improve upon the pharmacokinetic and pharmacologic properties of its predecessor, entospletinib, **lanraplenib** offers the convenience of once-daily dosing and lacks interactions with proton pump inhibitors. [3][4] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils. [1][4] By inhibiting SYK, **lanraplenib** modulates downstream signaling cascades that are crucial for immune cell activation, proliferation, and the release of inflammatory mediators, making it a promising therapeutic target for immune-mediated disorders.[1][4] This technical guide provides a comprehensive overview of **lanraplenib**, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and key signaling pathways.

## Core Mechanism of Action

**Lanraplenib** functions as an ATP-competitive inhibitor of the SYK enzyme.[5] The binding of **lanraplenib** to the ATP pocket of the SYK kinase domain prevents the phosphorylation and activation of SYK.[5] This, in turn, blocks the initiation and propagation of downstream signaling events following the activation of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1][6][7] The inhibition of these pathways leads to a reduction in B-cell

activation, maturation, and immunoglobulin production, as well as decreased release of pro-inflammatory cytokines from other immune cells.[8][9]

## Preclinical and Clinical Data

The following tables summarize the key quantitative data for **lanraplenib** from preclinical and clinical studies.

### Table 1: In Vitro Potency and Selectivity of Lanraplenib

Assay Type	Target/Cell Type	Parameter	Value	Reference(s)
Biochemical Assay	Recombinant Human SYK	IC50	9.5 nM	[10][11]
Cellular Assay	αIgM-stimulated BLNK phosphorylation (Ramos B cells)	EC50	24–51 nM	[3]
Cellular Assay	αFcεR1-induced CD63 expression (human basophils)	EC50	Not specified	[3]
Cellular Assay	Anti-IgM mediated CD69 expression (human B-cells)	EC50	112 ± 10 nM	[11]
Cellular Assay	Anti-IgM mediated CD86 expression (human B-cells)	EC50	164 ± 15 nM	[11]
Cellular Assay	Anti-IgM/anti-CD40 co-stimulated B-cell proliferation	EC50	108 ± 55 nM	[11]
Cellular Assay	IC-stimulated TNFα release (human macrophages)	EC50	121 ± 77 nM	[11]
Cellular Assay	IC-stimulated IL-1β release (human macrophages)	EC50	9 ± 17 nM	[11]

Cellular Assay	Anti-CD3/anti-CD28 stimulated T-cell proliferation	EC50	1291 ± 398 nM	<a href="#">[10]</a>
Kinase Selectivity	JAK2 (biochemical assay)	IC50	120 nM	<a href="#">[3]</a>

**Table 2: Pharmacokinetic Properties of Lanraplenib**

Species	Dosing	T1/2	Oral Bioavailability (F%)	Reference(s)
Rat	Not specified	Not specified	60-100%	<a href="#">[8]</a>
Dog	Not specified	Not specified	60-100%	<a href="#">[8]</a>
Monkey	Not specified	Not specified	60-100%	<a href="#">[8]</a>
Human	Single doses (2–50 mg)	21.3–24.6 h	Not specified	<a href="#">[3]</a> <a href="#">[8]</a>

**Table 3: Summary of Lanraplenib Phase 2 Clinical Trial Results**

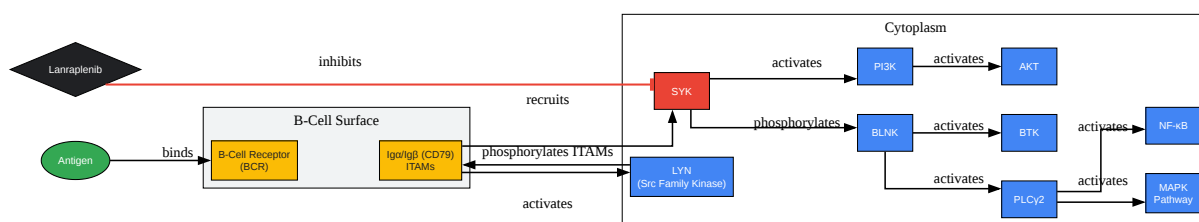
Indication	Trial Identifier	Key Efficacy Endpoint	Results	Reference(s)
Cutaneous Lupus Erythematosus (CLE)	NCT03134222	Change from baseline in CLASI-A score at Week 12	Primary endpoint not met. LS mean change: -4.5 (lanraplenib) vs. -5.5 (placebo).	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Lupus Membranous Nephropathy (LMN)	NCT03285711	Percent change in 24-hour urine protein from baseline to Week 16	Limited conclusions due to high dropout rate. Median change: -2.8% (lanraplenib, n=1) vs. -50.7% (filgotinib, n=4).	<a href="#">[7]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Sjögren's Syndrome	NCT03100942	Proportion of patients meeting improvement criteria at Week 12	Primary endpoint not met. 34.7% (lanraplenib) vs. 26.7% (placebo).	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[20]</a>

**Table 4: Lanraplenib Acute Myeloid Leukemia (AML) Clinical Trial**

Indication	Trial Identifier	Status	Reason for Discontinuation	Reference(s)
Relapsed/Refractory FLT3-mutated AML (in combination with gilteritinib)	NCT05028751	Terminated	Sponsor decision due to poor patient response.	<a href="#">[6]</a> <a href="#">[21]</a> <a href="#">[22]</a>

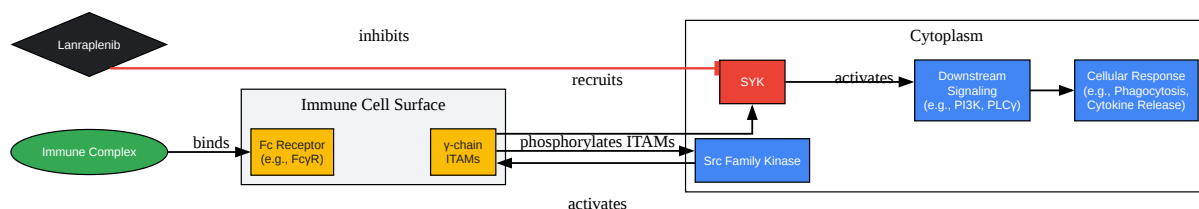
## Key Signaling and Experimental Workflows

The following diagrams illustrate the core signaling pathways targeted by **lanraplenib** and representative experimental workflows.



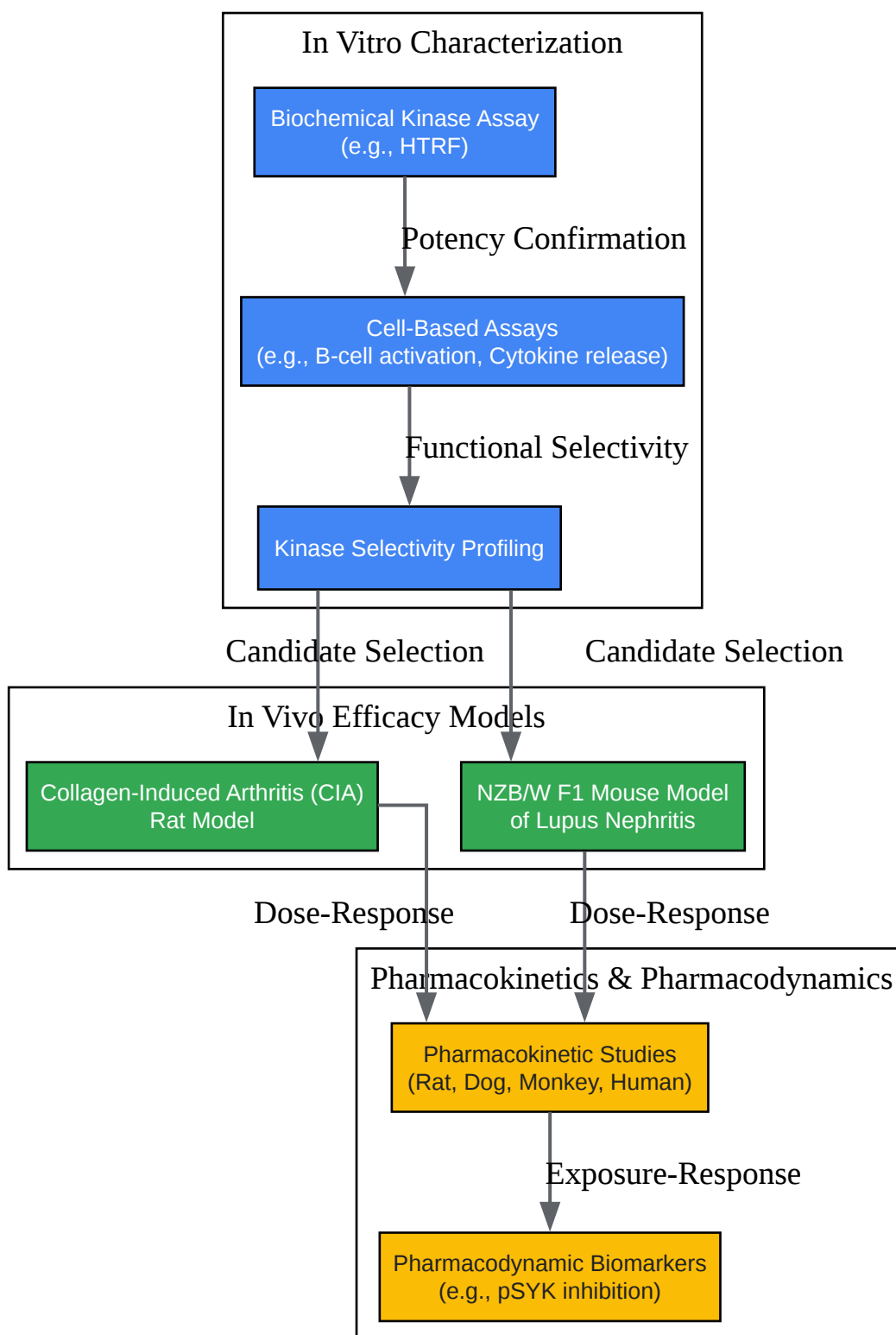
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### B-Cell Receptor (BCR) Signaling Pathway Inhibition by Lanraplenib.



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### Fc Receptor Signaling Pathway and its Inhibition by Lanraplenib.



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### Representative Preclinical Development Workflow for Lanraplenib.

## Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used in the characterization of **lanraplenib**.

### SYK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the SYK enzyme.[\[1\]](#)[\[3\]](#)[\[23\]](#)

- Reagents and Materials:
  - Recombinant human SYK enzyme
  - Biotinylated peptide substrate (e.g., a poly-GT peptide)
  - ATP
  - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  - HTRF Detection Reagents:
    - Europium cryptate-labeled anti-phosphotyrosine antibody (donor)
    - Streptavidin-XL665 (acceptor)
  - Stop solution (e.g., 100 mM EDTA in detection buffer)
  - **Lanraplenib** or other test compounds serially diluted in DMSO
  - 384-well low-volume white microplates
  - HTRF-compatible microplate reader
- Procedure:



1. Prepare a solution of SYK enzyme in kinase reaction buffer.
  2. Prepare a solution of the biotinylated peptide substrate and ATP in kinase reaction buffer.
  3. Dispense a small volume (e.g., 2  $\mu$ L) of serially diluted **lanraplenib** or DMSO (vehicle control) into the wells of the microplate.
  4. Add the SYK enzyme solution (e.g., 4  $\mu$ L) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
  5. Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 4  $\mu$ L) to each well.
  6. Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
  7. Stop the reaction by adding the stop solution containing the HTRF detection reagents.
  8. Incubate the plate for a final period (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.
  9. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm and 665 nm after excitation at 320 nm.
- Data Analysis:
    1. Calculate the HTRF ratio (665 nm emission / 620 nm emission) \* 10,000 for each well.
    2. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
    3. Plot the percentage of inhibition against the logarithm of the **lanraplenib** concentration.
    4. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## B-Cell Activation Assay by Flow Cytometry

This protocol outlines a method to assess the effect of **lanraplenib** on the activation of primary human B-cells.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Reagents and Materials:

- Isolated human peripheral blood mononuclear cells (PBMCs) or purified B-cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
- B-cell stimulus (e.g., anti-IgM F(ab')<sub>2</sub> fragments)
- **Lanraplenib** or other test compounds serially diluted in DMSO
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86
- Viability dye (e.g., 7-AAD or a fixable viability stain)
- 96-well U-bottom cell culture plates
- Flow cytometer
- Procedure:
  1. Plate the PBMCs or purified B-cells in the 96-well plate at a density of approximately  $1-2 \times 10^5$  cells per well.
  2. Add serially diluted **lanraplenib** or DMSO (vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  3. Add the B-cell stimulus (e.g., anti-IgM) to the appropriate wells. Include an unstimulated control.
  4. Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  5. Harvest the cells and wash them with flow cytometry staining buffer.
  6. Stain the cells with the viability dye according to the manufacturer's instructions.
  7. Stain the cells with the fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.

8. Wash the cells twice with flow cytometry staining buffer.
  9. Resuspend the cells in an appropriate volume of staining buffer and acquire the data on a flow cytometer.
- Data Analysis:
    1. Gate on the live, single-cell lymphocyte population based on forward and side scatter, and then on the CD19-positive B-cell population.
    2. Determine the percentage of CD69-positive and CD86-positive cells within the B-cell population for each condition.
    3. Normalize the data to the stimulated vehicle control.
    4. Plot the percentage of inhibition of activation marker expression against the logarithm of the **lanraplenib** concentration to determine the EC50 value.

## Multiplex Cytokine Release Assay (Luminex)

This protocol provides a general method for measuring the effect of **lanraplenib** on the release of multiple cytokines from immune cells.[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Reagents and Materials:
  - Isolated human PBMCs or other relevant immune cells
  - Cell culture medium
  - Stimulus (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, or immune complexes)
  - **Lanraplenib** or other test compounds serially diluted in DMSO
  - Luminex multiplex cytokine assay kit (containing cytokine-specific capture antibody-coated beads, biotinylated detection antibodies, and streptavidin-phycoerythrin)
  - Wash buffer

- Assay buffer
- 96-well cell culture plates and filter-bottom assay plates
- Luminex instrument (e.g., Luminex 200 or FLEXMAP 3D)
- Procedure:
  1. Plate the immune cells in a 96-well culture plate and pre-treat with serially diluted **lanraplenib** or DMSO for 1-2 hours.
  2. Add the stimulus to the appropriate wells.
  3. Incubate the plate for the desired time (e.g., 24-48 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
  4. Centrifuge the plate and carefully collect the cell culture supernatants.
  5. Prepare the multiplex bead solution according to the kit manufacturer's instructions.
  6. Add the bead solution to the wells of a filter-bottom assay plate.
  7. Wash the beads with wash buffer using a vacuum manifold.
  8. Add the collected cell culture supernatants and cytokine standards to the wells and incubate with shaking for 1-2 hours at room temperature.
  9. Wash the beads and add the biotinylated detection antibody cocktail. Incubate with shaking for 1 hour.
  10. Wash the beads and add streptavidin-phycoerythrin. Incubate with shaking for 30 minutes.
  11. Wash the beads, resuspend them in assay buffer, and read the plate on a Luminex instrument.
- Data Analysis:
  1. Generate a standard curve for each cytokine using the known concentrations of the standards.

2. Calculate the concentration of each cytokine in the unknown samples based on the standard curves.
3. Determine the percentage of inhibition of cytokine release for each concentration of **lanraplenib** compared to the stimulated vehicle control.
4. Calculate the EC50 value for the inhibition of each cytokine.

## Conclusion

**Lanraplenib** is a second-generation SYK inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties for once-daily oral administration.[3][8] Preclinical studies have demonstrated its potent inhibitory activity on SYK and downstream signaling pathways in various immune cells, leading to the suppression of immune responses in vitro and in animal models of autoimmune disease.[3][8][9] However, the clinical development of **lanraplenib** in autoimmune diseases has been challenging, with several Phase 2 trials failing to meet their primary efficacy endpoints.[5][12][15] Furthermore, its development for acute myeloid leukemia was discontinued due to a lack of clinical response.[6] Despite these setbacks, the data generated from the extensive preclinical and clinical evaluation of **lanraplenib** provide valuable insights into the therapeutic potential and challenges of targeting the SYK pathway in immune-mediated diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and clinical history of **lanraplenib** and the broader field of SYK inhibition.

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